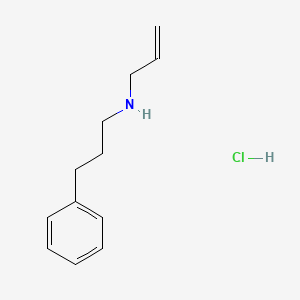![molecular formula C15H20ClNO B6344250 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride CAS No. 1240568-39-1](/img/structure/B6344250.png)
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride” is a chemical compound that is likely to be a derivative of Betti bases . Betti bases are a new class of organic compounds that have gained importance in medicinal chemistry owing to their interesting biological activity .
Synthesis Analysis
Betti bases can be synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . This reaction involves simultaneous formation of carbon–carbon and carbon–nitrogen bonds .Molecular Structure Analysis
The molecular structure of “1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride” is characterized by an intra-molecular O-H⋯N hydrogen bond that stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
- Research has shown that compounds related to 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride, such as 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, exhibit significant antituberculosis activity. A specific derivative, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, is in the final stages of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Synthesis and Molecular Docking Studies
- Mannich condensation reaction has been used to synthesize derivatives such as 1-(pyridin-2-yl amino)methyl napthalene-2-ol. Spectroscopic and computational studies, along with molecular docking, indicate that these derivatives can effectively bind with anti-microbial agents like ciprofloxacin (Rajamani et al., 2019).
Nano Magnetite Catalysis
- Nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol. This approach offers clean methodologies, easy workup procedures, and high yields, highlighting the efficiency of nano magnetite in synthesizing such compounds (Mokhtary & Torabi, 2017).
Fluorescent Chemosensors
- A new Schiff base system featuring two naphthalene units, including 1-((E)-(2-((2-nitrobenzyl)(2-((E)-(2-hydroxynaphthalen-1-yl)methyleneamino)ethyl)amino)ethylimino)methyl)naphthalen-2-ol (H(2)L), has been synthesized. It demonstrates high selectivity and sensitivity in detecting Zn2+ ions over other metal ions. The compound's fluorescent changes have been utilized as an AND logic gate at the molecular level (Azadbakht & Keypour, 2012).
DFT Calculations and Antibacterial Activity
- DFT computations and antibacterial activity studies on new asymmetrical azines, such as 1-((E)-(((E)-furan-2-ylmethylene)-hydrazono)methyl)naphthalen-2-ol, have been conducted. These compounds show promise in inhibiting the growth of various bacterial species, indicating their potential use in antibacterial applications (Chiter et al., 2020).
Eigenschaften
IUPAC Name |
1-[(butan-2-ylamino)methyl]naphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17;/h4-9,11,16-17H,3,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDHLNDAPGUEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC2=CC=CC=C21)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344183.png)
amine](/img/structure/B6344206.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)